![molecular formula C10H13N5 B2499401 2-(5,6-dimethyl-1H-benzimidazol-2-yl)guanidine CAS No. 41927-06-4](/img/structure/B2499401.png)
2-(5,6-dimethyl-1H-benzimidazol-2-yl)guanidine
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Overview
Description
“2-(5,6-dimethyl-1H-benzimidazol-2-yl)guanidine” is a chemical compound that is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It’s important to note that Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
Imidazole, a five-membered heterocyclic moiety, is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities .Scientific Research Applications
Antimicrobial Agents
2-(5,6-dimethyl-1H-benzimidazol-2-yl)guanidine has shown significant potential as an antimicrobial agent. Its structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death. This compound has been tested against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli , demonstrating broad-spectrum antibacterial activity .
Anticancer Research
In the field of oncology, 2-(5,6-dimethyl-1H-benzimidazol-2-yl)guanidine has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by interfering with their DNA synthesis and repair mechanisms. This makes it a promising candidate for the development of new chemotherapeutic agents .
Antioxidant Properties
The compound has also been explored for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This application is particularly relevant in the development of supplements and pharmaceuticals aimed at mitigating oxidative stress-related diseases .
Anti-inflammatory Applications
Research has indicated that 2-(5,6-dimethyl-1H-benzimidazol-2-yl)guanidine possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antiviral Activity
The compound has been studied for its antiviral activity, particularly against viruses like HIV and influenza . Its mechanism involves inhibiting viral replication and preventing the virus from entering host cells. This application is crucial in the development of antiviral drugs that can combat viral infections more effectively .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been found to interact with various targets leading to a wide range of biological activities . For instance, some imidazole derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .
Biochemical Pathways
It is known that imidazole derivatives can affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The benzimidazole moiety, which this compound contains, is known to be a key component in many functional molecules used in a variety of applications .
Result of Action
Compounds containing the imidazole moiety have been reported to exert pronounced antiproliferative activity on tumor cell lines .
Action Environment
It is known that the imidazole moiety is highly soluble in water and other polar solvents , which could potentially influence its action and stability.
properties
IUPAC Name |
2-(5,6-dimethyl-1H-benzimidazol-2-yl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-5-3-7-8(4-6(5)2)14-10(13-7)15-9(11)12/h3-4H,1-2H3,(H5,11,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKFRENCGKAVOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)N=C(N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,6-dimethyl-1H-benzimidazol-2-yl)guanidine |
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